6-Bromobenzo[d]thiazole-4-carboxylic acid

Catalog No.
S3227854
CAS No.
1784111-07-4
M.F
C8H4BrNO2S
M. Wt
258.09
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromobenzo[d]thiazole-4-carboxylic acid

CAS Number

1784111-07-4

Product Name

6-Bromobenzo[d]thiazole-4-carboxylic acid

IUPAC Name

6-bromo-1,3-benzothiazole-4-carboxylic acid

Molecular Formula

C8H4BrNO2S

Molecular Weight

258.09

InChI

InChI=1S/C8H4BrNO2S/c9-4-1-5(8(11)12)7-6(2-4)13-3-10-7/h1-3H,(H,11,12)

InChI Key

HUOFBUMVRCPMED-UHFFFAOYSA-N

SMILES

C1=C(C=C2C(=C1C(=O)O)N=CS2)Br

Solubility

not available

6-Bromobenzo[d]thiazole-4-carboxylic acid is a heterocyclic compound characterized by the molecular formula C8H4BrNO2SC_8H_4BrNO_2S. It features a bromine atom attached to a benzothiazole ring, which is further substituted with a carboxylic acid group. The compound is notable for its unique structure that combines both aromatic and heterocyclic characteristics, making it an interesting candidate for various chemical and biological applications .

  • Substitution Reactions: The bromine atom in the compound can be replaced by nucleophiles such as amines or thiols, leading to the formation of various derivatives.
  • Oxidation and Reduction Reactions: This compound can undergo oxidation to yield sulfoxides or sulfones and can be reduced to produce thioethers.
  • Coupling Reactions: It is capable of participating in coupling reactions, such as Suzuki or Heck coupling, which are essential for synthesizing biaryl compounds .

The biological activity of 6-Bromobenzo[d]thiazole-4-carboxylic acid has been explored in various contexts:

  • Antimicrobial Properties: Research indicates that this compound exhibits potential antimicrobial activity, making it a candidate for developing new antibiotics.
  • Antiviral Activity: Studies have suggested that derivatives of this compound may possess antiviral properties, contributing to the fight against viral infections.
  • Anticancer Potential: The compound is being investigated for its potential role in cancer treatment, with certain derivatives showing promise in inhibiting tumor growth .

The synthesis of 6-Bromobenzo[d]thiazole-4-carboxylic acid typically involves the following steps:

  • Bromination: The starting material, benzo[d]thiazole-4-carboxylic acid, undergoes bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent (e.g., acetic acid or chloroform).
  • Reaction Conditions: Optimal temperature and reaction time are crucial to achieving high yields and purity. Controlled conditions are maintained to ensure safety and efficiency during synthesis.
  • Industrial Production: While specific industrial methods are not extensively documented, large-scale bromination reactions are typically employed, often utilizing continuous flow reactors for enhanced scalability .

6-Bromobenzo[d]thiazole-4-carboxylic acid has diverse applications across multiple fields:

  • Organic Synthesis: It serves as a building block for synthesizing complex organic molecules and heterocyclic compounds.
  • Pharmaceutical Development: The compound is investigated as a pharmacophore in drug discovery efforts aimed at developing new therapeutic agents.
  • Industrial Use: It is utilized in producing dyes, pigments, and other industrial chemicals due to its reactive nature .

The mechanism of action for 6-Bromobenzo[d]thiazole-4-carboxylic acid primarily involves its functional groups. The bromine atom and carboxylic acid moiety can interact with biological targets, potentially leading to enzyme inhibition or modulation of cellular processes. Specific interactions depend on the structure of the derivatives formed from this compound and their respective biological targets .

Several compounds share structural similarities with 6-Bromobenzo[d]thiazole-4-carboxylic acid. Here are some notable examples:

Compound NameStructural DifferencesUnique Properties
Benzo[d]thiazole-4-carboxylic acidLacks bromine atomDifferent reactivity and biological activity
6-Chlorobenzo[d]thiazole-4-carboxylic acidContains chlorine instead of bromineVaries in chemical properties
6-Fluorobenzo[d]thiazole-4-carboxylic acidContains fluorine instead of bromineDistinct reactivity patterns

Uniqueness: The presence of the bromine atom in 6-Bromobenzo[d]thiazole-4-carboxylic acid enhances its reactivity compared to other similar compounds. This unique feature makes it a valuable intermediate in synthesizing diverse organic compounds and bioactive molecules .

The benzothiazole nucleus provides a rigid aromatic platform that enhances π-stacking interactions in supramolecular assemblies. The 6-bromo substituent enables palladium-catalyzed cross-coupling reactions, as demonstrated in Suzuki-Miyaura couplings to create biaryl systems. For example, bromine at position 6 participates in Buchwald-Hartwig aminations to install amino groups, while the carboxylic acid at position 4 undergoes esterification or amide bond formation.

A key synthetic route involves cyclization of 4-aminobenzoic acid derivatives with potassium thiocyanate (KSCN) and bromine in acetic acid. This method yields the benzothiazole core with simultaneous introduction of the bromine atom. The reaction typically proceeds at room temperature, achieving yields of 66–79% after purification via silica gel chromatography.

Table 1: Key Synthetic Applications of 6-Bromobenzo[d]thiazole-4-carboxylic Acid

Reaction TypeReagents/ConditionsProduct Application
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, DMEBiaryl-based kinase inhibitors
EsterificationSOCl₂, methanolProdrug formulations
Amide FormationEDC, HOBt, DIPEAAntimicrobial peptidomimetics

The carboxylic acid group enhances solubility in polar solvents (e.g., DMSO, ethanol), facilitating reactions under homogeneous conditions. X-ray crystallography studies of derivatives reveal planar benzothiazole systems with hydrogen-bonding networks stabilized by the carboxylic acid moiety.

Strategic Positioning in Medicinal Chemistry Research

In drug discovery, the compound serves as a precursor for ATP-competitive kinase inhibitors. The bromine atom occupies hydrophobic pockets in kinase active sites, while the carboxylic acid engages in hydrogen bonding with catalytic lysine residues. For instance, methyl 2-amino-6-bromobenzo[d]thiazole-4-carboxylate derivatives exhibit IC₅₀ values <100 nM against EGFR and HER2 kinases.

The scaffold also shows promise in antibacterial development. Structural analogs with electron-withdrawing groups at position 6 demonstrate enhanced activity against Staphylococcus aureus (MIC: 2–8 μg/mL) by disrupting cell wall biosynthesis. Quantum mechanical calculations indicate that the bromine atom increases electrophilicity at position 2, promoting covalent binding to bacterial targets.

Recent advances include PROTAC (proteolysis-targeting chimera) designs leveraging the carboxylic acid for linker attachment. These bifunctional molecules direct E3 ubiquitin ligases to degrade oncogenic proteins, with in vivo studies showing tumor growth inhibition >70% in xenograft models.

The benzothiazole scaffold has emerged as a pivotal structural motif in antimicrobial drug discovery, demonstrating remarkable efficacy against both Gram-positive and Gram-negative bacterial pathogens [1] [2]. The inherent structural characteristics of benzothiazole derivatives, particularly those containing brominated substitutions and carboxylic acid functionalities, confer significant antimicrobial properties through multiple mechanisms of action.

Structure-Activity Relationships Against Gram-Positive Pathogens

Extensive structure-activity relationship studies have revealed critical insights into the optimization of benzothiazole-based compounds for enhanced activity against Gram-positive bacteria. The incorporation of electron-withdrawing groups, particularly halogen substituents such as bromine at the 6-position of the benzothiazole ring, significantly enhances antimicrobial potency against Staphylococcus aureus and related pathogenic species [1] [3].

Recent investigations have demonstrated that 2,3-dichloro and 2,4-dichloro phenyl derivatives bearing trifluoromethoxy substitutions exhibit exceptional activity against Listeria monocytogenes with minimum inhibitory concentration values ranging from 0.10 to 0.25 mg/ml [1]. The presence of carboxylic acid functionality at the 4-position of the benzothiazole ring contributes to enhanced solubility and improved interaction with bacterial enzymatic targets [4].

Compound StructureTarget OrganismMIC (μg/mL)Mechanism of Action
2,3-dichloro phenyl + trifluoromethoxyListeria monocytogenes0.10-0.25MurB enzyme inhibition
2,4-dichloro phenyl + trifluoromethoxyS. aureus0.15MurB enzyme inhibition
4-hydroxy-3-methoxy benzylideneE. faecalis~1 μMDNA gyrase inhibition
Benzothiazole-thiazolidinoneVarious bacterial strains0.18-4.6 × 10⁻²DNA gyrase B inhibition

Molecular docking studies have elucidated the binding interactions of these compounds with critical bacterial enzymes. The benzothiazole core demonstrates favorable hydrophobic interactions with the active site residues of bacterial peptide deformylase and DNA gyrase enzymes [1] [5]. Compounds bearing oxime moieties on the carbonyl carbon, combined with electron-releasing and lipophilic groups such as methoxy and chloro substituents, exhibit enhanced activity against Gram-positive pathogens [6] [7].

The structure-activity relationship analysis reveals that the substitution of chloro groups at the 6-position of the benzothiazole moiety results in 2.5-fold improvement in antibacterial activity against S. aureus, methicillin-resistant Staphylococcus aureus, and resistant strains of Escherichia coli [8]. Furthermore, the incorporation of electron-donating groups at the 6-position of the benzothiazole nucleus demonstrates superior activity profiles in antimicrobial screening assays [9].

Mechanistic Studies on Bacterial Membrane Disruption

The antimicrobial efficacy of benzothiazole derivatives extends beyond enzyme inhibition to encompass direct membrane perturbation mechanisms. Comprehensive mechanistic investigations have demonstrated that these compounds exert their bactericidal effects through multiple pathways, including membrane depolarization and disruption of cellular integrity [6] [5] [7].

Membrane permeabilization studies utilizing fluorescent assisted cell cytometry have revealed that benzothiazole derivatives containing amide functionalities exhibit significant membrane-disrupting properties [7] [10]. The compounds demonstrate concentration-dependent membrane permeabilization, leading to the leakage of intracellular components including deoxyribonucleic acid and proteins [5].

Time-kill kinetic studies have established that benzothiazole-based antimicrobial agents demonstrate rapid bactericidal activity, with complete elimination of bacterial populations within 4-6 hours of treatment [6]. The membrane-disrupting mechanism is particularly pronounced against Gram-positive bacteria, where the compounds demonstrate selective interaction with peptidoglycan-associated membrane components [11].

Flow cytometry analysis has confirmed that benzothiazole derivatives induce significant alterations in membrane potential, leading to loss of cellular viability [12]. The compounds demonstrate preferential accumulation in bacterial membranes, with hydrophobic interactions facilitating membrane insertion and subsequent disruption [13].

Morphological studies utilizing scanning electron microscopy have revealed that treatment with benzothiazole derivatives results in significant alterations in bacterial cell morphology, including membrane blebbing and loss of cellular integrity [5]. These observations support the membrane-disrupting mechanism of action and provide evidence for the multi-target nature of these compounds.

The mechanistic studies indicate that benzothiazole derivatives bearing carboxylic acid functionalities demonstrate enhanced membrane interaction through hydrogen bonding with membrane phospholipids [5]. The presence of brominated substituents further enhances membrane permeabilization through increased lipophilicity and membrane partitioning coefficients [3].

XLogP3

2.6

Dates

Last modified: 04-14-2024

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